molecular formula C7H5BrN2 B1277943 2-Amino-4-bromobenzonitrile CAS No. 304858-65-9

2-Amino-4-bromobenzonitrile

Cat. No. B1277943
CAS RN: 304858-65-9
M. Wt: 197.03 g/mol
InChI Key: PWJBXJQMHYIRKI-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzonitrile is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is characterized by the presence of an amino group and a bromine atom attached to a benzene ring, which is also bonded to a nitrile group. This structure makes it a versatile building block in organic synthesis, allowing for the introduction of amino and cyano functionalities into aromatic compounds .

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, including this compound, can be achieved through several methods. One approach involves the aminocyanation of arynes, where aryl cyanamides are added to arynes, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method includes the nitrosation of 2-arylindoles followed by iron(III)-catalyzed C-C bond cleavage, which yields 2-aminobenzonitriles in good to excellent yields . Additionally, 2-aminobenzonitrile can be synthesized from anilines and formic acid or benzaldehydes, resulting in various derivatives such as 4-arylaminoquinazolines .

Molecular Structure Analysis

The molecular structure of a derivative of this compound, specifically 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been elucidated using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonding interactions, which contribute to the stability of its crystal structure .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its reactive functional groups. For instance, it can react with halogenoboranes, leading to the insertion of the nitrile group into the B-halogen bond and the formation of derivatives of the 1.3.2-diazaboranaphthalene ring . Additionally, 2-bromobenzonitriles can be used in a palladium-catalyzed arylation to synthesize substituted 3-aminoindazoles, showcasing the compound's utility in constructing heterocyclic structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of 2-aminobenzonitriles can be inferred. These compounds are typically solid at room temperature and may exhibit varying solubility in organic solvents. The presence of the amino and nitrile groups suggests potential for hydrogen bonding and polarity, which can influence their reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis of Substituted 3-Aminoindazoles

A study by Xu et al. (2013) explored the use of 2-bromobenzonitriles, including 2-Amino-4-bromobenzonitrile, in synthesizing substituted 3-aminoindazoles. These compounds were generated through a CuBr-catalyzed coupling/condensation cascade process, indicating the potential of this compound in complex organic syntheses (Xu et al., 2013).

Formation of Silver(I) Complexes

Qian et al. (2016) described the synthesis of Ag(I) complexes using halo-substituted cyanoanilines, including 4-amino-3-bromobenzonitrile and 4-amino-2-bromobenzonitrile. These complexes demonstrated significant antibacterial activity, suggesting a role for this compound in the development of new antimicrobial agents (Qian et al., 2016).

Asymmetric Synthesis of Organic Compounds

Colson et al. (1998) utilized 4-aminobenzonitrile, closely related to this compound, in an asymmetric synthesis process. This study highlights the utility of these compounds in creating specific organic molecules with high enantiomeric excess, a crucial aspect in pharmaceutical chemistry (Colson et al., 1998).

Antibacterial Activity of Heterocyclic Compounds

Khan (2017) synthesized a heterocyclic compound using a derivative of this compound, which showed promising antibacterial properties. This study underscores the potential of such compounds in the development of new antibacterial drugs (Khan, 2017).

Cancer Research

Pilon et al. (2020) created a family of compounds including 4-bromobenzonitrile for investigating their cytotoxicity against certain cancer cell lines. The study suggests the potential of this compound derivatives in cancer research, particularly in designing new chemotherapy agents (Pilon et al., 2020).

Corrosion Inhibition

Verma et al. (2015) conducted research on 2-aminobenzene-1,3-dicarbonitriles derivatives for their corrosion inhibition properties. This application demonstrates the potential use of this compound in industrial processes, particularly in protecting metals from corrosion (Verma et al., 2015).

Safety and Hazards

2-Amino-4-bromobenzonitrile is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has also been associated with specific target organ toxicity, with the respiratory system being a target organ .

Future Directions

2-Amino-4-bromobenzonitrile is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Future research may focus on developing new synthesis methods, exploring its potential uses in other chemical reactions, and improving safety measures for handling and usage.

properties

IUPAC Name

2-amino-4-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJBXJQMHYIRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432816
Record name 2-AMINO-4-BROMOBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304858-65-9
Record name 2-AMINO-4-BROMOBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-bromobenzonitrile
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Synthesis routes and methods I

Procedure details

To a suspension of 4-bromo-2-nitro-benzonitrile (2.60 g, 0.0115 mol) in 12N HCl at 0° C., add SnCl2-2H2O portionwise. As the reaction is stirred vigorously, a white precipitate will form. After 1 h add ice to the reaction vessel followed by 10N NaOH until the solution is basic. Extract the aqueous mixture with ether (2×) and EtOAc (1×) and wash the combined organic layers with brine. Dry the solution (Na2SO4) and remove the solvents under reduced pressure to give 2-amino-4-bromo-benzonitrile as a beige solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
SnCl2-2H2O
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a cold solution of oxime (10) (8 g, 33.33 mmol) in CH2Cl2 (200 mL) at 0° C. was added 2,6-lutidine (4.5 mL, 38.7 mmol), followed by the dropwise addition of trifluoromethanesulfonic anhydride (5.6 mL, 33.33 mmol). The cooling bath was removed, and the mixture was heated to reflux for 3 h. The reaction mixture was cooled to room temperature, and DBU (9.9 mL, 66.66 mmol) was added dropwise while maintaining the internal temperature of the reaction below 30° C. The mixture was further stirred at room temperature for 1 h and poured with vigorous stirring into excess dilute NaHCO3. This mixture was then stirred for several minutes, and the organic layer was separated. The aqueous layer was re-extracted with CH2Cl2 (100 mL×2). The combined extracts were dried with MgSO4 and concentrated to leave a dark brown solid, which was passed through a short silica column, eluting with CH2Cl2 (100%). The resulting fraction was dried under vacuum, triturated with CH2Cl2/hexanes, and the solid formed was filtered and dried under vacuum to afford 5.36 g (82%) of 11 as a light yellow solid. IR (KBr) νmax. cm−1: 3436, 3310 (NH2), 3032 (Ar—H), 2920 (Alph-H), 2246 (CN), 1610, 1512, 1418 (C═C). 1H NMR (500 MHz, CDCl3) δ=4.47 (br. s, 2H, NH2); 6.88 (dd, 1H, J=2.8, 8.2 Hz, H-5); 6.94 (br. s, 1H, H-3); 7.24 (d, 1H, J=8.2 Hz, H-6); 13C NMR (125.7 MHz, CDCl3) δ=95.17 (C-1), 117.16 (CN), 118.15 (C-3), 121.60 (C-5), 129.03 (C-4), 133.60 (C-6), 150.47 (C-2). Calculated (%) for C7H5BrN2 (195.96); C, 42.67; H, 2.56; N, 14.22. found (%); C, 42.60; H, 2.61; N, 14.17.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
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Quantity
200 mL
Type
solvent
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5.6 mL
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reactant
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Quantity
9.9 mL
Type
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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